An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-5-methoxyphenyl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-5-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloro-5-methoxyphenyl)ethanone (CAS No. 77344-69-5), a substituted acetophenone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established analytical methodologies to present a robust profile. The guide covers molecular and physical properties, detailed protocols for characterization, safety and handling considerations, and a plausible synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar compounds.
Introduction and Chemical Identity
1-(2-Chloro-5-methoxyphenyl)ethanone is a halogenated and methoxy-substituted aromatic ketone. The presence of the chloro, methoxy, and acetyl groups on the phenyl ring imparts a unique combination of electronic and steric properties, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other fine chemicals. Understanding its physicochemical properties is paramount for its effective use in research and development.
Table 1: Chemical Identity of 1-(2-Chloro-5-methoxyphenyl)ethanone
| Identifier | Value | Reference |
| IUPAC Name | 1-(2-Chloro-5-methoxyphenyl)ethanone | N/A |
| CAS Number | 77344-69-5 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| SMILES | CC(=O)C1=CC(OC)=CC=C1Cl | [1] |
| InChIKey | N/A | N/A |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties of 1-(2-Chloro-5-methoxyphenyl)ethanone and Related Compounds
| Property | Estimated Value for 1-(2-Chloro-5-methoxyphenyl)ethanone | Experimental Data for Related Compounds | Reference |
| Melting Point (°C) | 50 - 90 | 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone: 83-842-Chloro-1-(2,5-dimethoxyphenyl)ethanone: 88-901-(2-Hydroxy-5-methoxyphenyl)ethanone: 521-(5-Chloro-2-hydroxyphenyl)ethanone: 54-56 | [2][3][4][5][6] |
| Boiling Point (°C) | > 250 | 1-(2-methoxyphenyl)ethanone: 245-248 | [7] |
| Appearance | White to off-white crystalline solid (predicted) | Light-Yellow Crystals for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | [3][4] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, and tetrahydrofuran (predicted) | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is soluble in these solvents. | [3][4] |
Analytical Characterization Protocols
Accurate characterization is essential for confirming the identity and purity of 1-(2-Chloro-5-methoxyphenyl)ethanone. The following are detailed, standard protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio is recommended.
-
-
Expected Spectral Features:
-
¹H NMR: Expect signals for the acetyl protons (singlet, ~2.6 ppm), the methoxy protons (singlet, ~3.9 ppm), and three aromatic protons in the range of 6.8-7.8 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: Expect signals for the carbonyl carbon (~196 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the acetyl methyl carbon (~29 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.
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C-H stretching vibrations of the aromatic ring and methyl groups around 3100-2850 cm⁻¹.
-
C-O stretching of the methoxy group around 1250 cm⁻¹.
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C-Cl stretching vibration in the fingerprint region (below 800 cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Use a suitable capillary column (e.g., HP-5MS).
-
Set a temperature program, for instance, starting at 100 °C, holding for 1 minute, and ramping to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Expected Fragmentation:
-
The molecular ion peak [M]⁺ at m/z 184 and a significant [M+2]⁺ peak at m/z 186 due to the presence of the ³⁷Cl isotope.
-
A prominent fragment from the loss of the acetyl group ([M-43]⁺) at m/z 141.
-
A base peak corresponding to the acylium ion ([M-CH₃]⁺) at m/z 169.
-
Caption: Workflow for the synthesis, purification, and analytical characterization of 1-(2-Chloro-5-methoxyphenyl)ethanone.
Safety, Handling, and Storage
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Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Caption: Recommended safety precautions for handling and storing 1-(2-Chloro-5-methoxyphenyl)ethanone.
Plausible Synthetic Route
A plausible method for the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this may lead to a mixture of isomers. A more regioselective approach would be the chlorination of 1-(5-methoxyphenyl)ethanone. An analogous chlorination of 3-hydroxyacetophenone with sulfuryl chloride has been reported to proceed in high yield.[9]
Proposed Synthetic Protocol (based on analogous reactions):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-(5-methoxyphenyl)ethanone in a suitable solvent such as dichloromethane or methanol/ethyl acetate.
-
Chlorination: Cool the solution in an ice bath. Add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of the physicochemical properties of 1-(2-Chloro-5-methoxyphenyl)ethanone. While direct experimental data is limited, the information compiled from related compounds and standard analytical procedures offers a solid foundation for researchers. The provided protocols for characterization, safety guidelines, and a potential synthetic route are intended to facilitate further research and application of this compound in various fields of chemistry. Experimental verification of the estimated properties is strongly recommended.
References
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Chemsrc. (2025). 1-(2-Hydroxy-5-methoxyphenyl)ethanone | CAS#:705-15-7. Retrieved from [Link]
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